N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a fluoropyridine moiety, a piperidine ring, and a methylpyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. One common method involves the reaction of 3-fluoropyridine with piperidine-4-carboxylic acid, followed by methylation of the resulting product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C, NaBH₄
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane)
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity to these targets, while the piperidine ring may contribute to its overall stability and bioavailability . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.
2-amino-4-(1-piperidine) pyridine derivatives: Investigated as dual inhibitors for specific kinases.
Uniqueness
N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine stands out due to its unique combination of a fluoropyridine moiety and a piperidine ring, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C16H19FN4 |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C16H19FN4/c1-20(15-6-2-3-9-18-15)13-7-11-21(12-8-13)16-14(17)5-4-10-19-16/h2-6,9-10,13H,7-8,11-12H2,1H3 |
InChI Key |
HDXILYXPFRJNMR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=CC=N2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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